N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanamide
Description
N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an ethyl group, dimethyl groups, and a trimethylphenyl moiety, contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-7-19-17(22)18(5,6)11-20-16(21)10-15-13(3)8-12(2)9-14(15)4/h8-9H,7,10-11H2,1-6H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHOPRSKCQUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)(C)CNC(=O)CC1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanamide typically involves multiple steps:
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Formation of the Intermediate Amide: : The initial step involves the reaction of 2,4,6-trimethylphenylacetic acid with an appropriate amine to form an amide intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
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Alkylation: : The intermediate amide is then subjected to alkylation using ethyl iodide in the presence of a strong base such as sodium hydride (NaH) to introduce the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, typically involving the trimethylphenyl moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl group in the amide linkage. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the ethyl and dimethyl groups. Reagents like sodium methoxide (NaOMe) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in the study of biochemical pathways and molecular recognition processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets is crucial for its activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanamide
- N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-dimethylphenyl)acetyl]amino]propanamide
- N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]butanamide
Uniqueness
N-ethyl-2,2-dimethyl-3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or industrial applications due to subtle differences in molecular structure.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
